molecular formula C34H36N10Ru B2972318 4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) CAS No. 1821168-34-6

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+)

Cat. No.: B2972318
CAS No.: 1821168-34-6
M. Wt: 685.8
InChI Key: ZESDFQIKGVCPIY-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) is a complex compound that combines the properties of pyridine and pyrazine ligands with a ruthenium(2+) center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties, which make it a valuable candidate for various applications in catalysis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine typically involves the reaction of 4-tert-butylpyridine with appropriate reagents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Hiyama-Denmark cross-coupling, where 4-tert-butylpyridine is reacted with a suitable organosilane reagent . The reaction conditions often include the use of a base, such as sodium persulfate, and a solvent mixture of dimethyl sulfoxide (DMSO) and dichloroethane (DCE) under irradiation with fluorescent light .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the tert-butyl groups can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding reduced pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) involves its ability to coordinate with metal centers and form stable complexes. These complexes can interact with various molecular targets, such as enzymes and DNA, leading to biological effects. The compound’s electronic properties allow it to participate in redox reactions, which are crucial for its catalytic and therapeutic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+) is unique due to its combination of pyridine and pyrazine ligands with a ruthenium center, providing a versatile platform for various applications in catalysis, materials science, and medicinal chemistry. Its ability to form stable complexes with multiple coordination sites makes it particularly valuable for designing advanced functional materials and therapeutic agents.

Properties

CAS No.

1821168-34-6

Molecular Formula

C34H36N10Ru

Molecular Weight

685.8

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+)

InChI

InChI=1S/C18H24N2.2C8H6N4.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h7-12H,1-6H3;2*1-6H;/q;;;+2

InChI Key

ZESDFQIKGVCPIY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru+2]

solubility

not available

Origin of Product

United States

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